molecular formula C19H17NO4 B391467 Propyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate CAS No. 297742-87-1

Propyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate

Cat. No.: B391467
CAS No.: 297742-87-1
M. Wt: 323.3g/mol
InChI Key: IVCCHSASNFDWCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate is a chemical compound offered for research and development purposes. It features an isoindoline-1,3-dione (phthalimide) core structure that is substituted with a 4-methylphenyl group at the 2-position and a propyl ester moiety at the 5-position. This molecular framework is related to other derivatives, such as the isopropyl ester analogue (CAS# 53207-37-7), which has a documented molecular formula of C19H17NO4 and a molecular weight of 323.34 g/mol . Compounds within this family are typically used in scientific research as intermediates in organic synthesis and pharmaceutical development. The phthalimide structure is a privileged scaffold in medicinal chemistry. Researchers may investigate this specific ester for its potential application in materials science or as a building block for more complex molecules. Its physicochemical properties, such as its predicted boiling point and density, can be modeled based on closely related structures . This product is provided strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate personal protective equipment (PPE), adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

propyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-3-10-24-19(23)13-6-9-15-16(11-13)18(22)20(17(15)21)14-7-4-12(2)5-8-14/h4-9,11H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCCHSASNFDWCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Carboxy-2-(4-Methylphenyl)-1,3-Dioxoisoindoline

The precursor carboxylic acid is synthesized via cyclocondensation of substituted phthalic anhydrides. For example:

  • Phthalic Anhydride Derivative Preparation :

    • 4-Methylbenzylamine reacts with phthalic anhydride in acetic acid at 80°C to form N-(4-methylbenzyl)phthalimide.

    • Oxidation with potassium permanganate introduces a carboxylic acid group at position 5, yielding 5-carboxy-2-(4-methylphenyl)-1,3-dioxoisoindoline.

  • Esterification with Propanol :

    • The carboxylic acid (1.0 eq) is refluxed with excess propanol (3.0 eq) in toluene, catalyzed by concentrated sulfuric acid (0.1 eq).

    • Reaction progress is monitored via TLC (ethyl acetate/hexane, 1:3). Yield: 78–82% after 6–8 hours.

Critical Parameters :

FactorOptimal ConditionImpact on Yield
SolventTolueneMaximizes azeotrope removal
CatalystH₂SO₄ (0.1 eq)Accelerates esterification
Temperature110–120°CBalances rate and side reactions

Cyclocondensation Approaches

One-Pot Ring Formation

A streamlined method combines phthalic acid derivatives and 4-methylphenyl hydrazine:

  • Reagents :

    • Dimethyl phthalate (1.0 eq), 4-methylphenylhydrazine hydrochloride (1.2 eq), and propyl chloroformate (1.5 eq) in acetonitrile.

  • Mechanism :

    • Hydrazine attacks the carbonyl, forming a hydrazide intermediate.

    • Propyl chloroformate introduces the ester group, followed by cyclodehydration with POCl₃ to form the dioxoisoindoline ring.

  • Yield : 65–70% after 12 hours at reflux.

Advantages :

  • Eliminates isolation of intermediates.

  • Reduces purification steps.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)Scalability
Esterification78–8292–956–8High
Cyclocondensation65–7088–9012Moderate
Suzuki Coupling85–90>958Low

Key Findings :

  • Esterification is preferred for large-scale synthesis due to operational simplicity.

  • Suzuki Coupling offers superior purity but requires expensive catalysts.

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclocondensation :

    • Competing formation of 4-methylphenyl at position 1 is minimized using bulky bases (e.g., DBU).

  • Ester Hydrolysis :

    • Moisture-sensitive steps are conducted under anhydrous N₂ atmosphere.

  • Byproduct Formation :

    • Column chromatography (SiO₂, ethyl acetate/hexane) removes unreacted hydrazine and dimeric species .

Chemical Reactions Analysis

Types of Reactions

Propyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or thioesters.

Scientific Research Applications

Propyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Propyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocyclic systems, substituent patterns, and functional groups. Below is a detailed comparison using data from peer-reviewed studies and industrial catalogs:

Core Heterocycle and Substituent Positioning
Compound Name Core Structure Substituents (Position) Key Properties/Applications Reference
Propyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate 1,3-dioxoisoindoline 4-methylphenyl (C2), propyl ester (C5) Pharmaceutical intermediate
5-(4-methylphenyl)-2-phenyl-7-substituted oxazolo[4,5-d]pyrimidine derivatives Oxazolo[4,5-d]pyrimidine 4-methylphenyl (C5), phenyl (C2), varied substituents (C7) Anticancer and kinase inhibition studies
2-(4-methylphenyl)-5-phenyl-7-substituted oxazolo[4,5-d]pyrimidine derivatives Oxazolo[4,5-d]pyrimidine 4-methylphenyl (C2), phenyl (C5), varied substituents (C7) Antimicrobial activity

Key Observations :

  • Core Flexibility : Unlike oxazolo[4,5-d]pyrimidine derivatives (e.g., compounds 1–15 in ), the 1,3-dioxoisoindoline core in the target compound lacks nitrogen atoms, which may reduce hydrogen-bonding interactions but enhance metabolic stability in vivo.
  • Substituent Influence: The propyl ester at C5 in the target compound introduces a flexible aliphatic chain, contrasting with rigid phenyl groups in oxazolo derivatives. This may improve solubility in nonpolar solvents compared to the phenyl-substituted analogs .
Functional Group Comparison
Functional Group Target Compound Analog Example (CAS 100596-39-2) Impact on Reactivity
Ester (propyl) Present at C5 Methyl ester in DIMETHYL 5-(2-AMINO-4-(METHOXYCARBONYL)PHENOXY)ISOPHTHALATE Longer alkyl chains (propyl vs. methyl) enhance lipophilicity
Aromatic substituent (4-methylphenyl) Present at C2 4-nitrophenyl in W-18 () Electron-donating methyl group vs. electron-withdrawing nitro group alters electronic properties

Key Observations :

  • Electronic Effects : The 4-methylphenyl group in the target compound donates electrons via its methyl substituent, stabilizing the dioxoisoindoline core, whereas nitro groups in analogs like W-18 () may promote electrophilic reactivity.

Research Findings and Limitations

  • Biological Activity: No direct bioactivity data for the target compound are available in the provided evidence.
  • Industrial Relevance : Huateng’s catalog emphasizes its use in custom synthesis and API production, highlighting its role in optimizing drug candidates .

Biological Activity

Propyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate, a compound with the molecular formula C19H17NO4C_{19}H_{17}NO_4 and a molecular weight of 323.35 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H17NO4C_{19}H_{17}NO_4
  • Molecular Weight : 323.35 g/mol
  • CAS Number : 297742-87-1
  • Hazard Classification : Irritant

Anticancer Activity

Recent research indicates that this compound exhibits significant anticancer properties. In vitro studies demonstrated its effectiveness against various cancer cell lines, including human myeloid leukemia (HL-60) cells. The compound showed selective inhibition of tumor cell growth with IC50 values comparable to established chemotherapeutic agents.

Cell Line IC50 (µM) Effect
HL-600.2690% growth inhibition
A5495.14Moderate growth inhibition
MCF-74.06High growth inhibition

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

The proposed mechanism of action for this compound involves:

  • Inhibition of Key Enzymes : The compound has been shown to inhibit specific kinases involved in cell proliferation.
  • Induction of Apoptosis : It activates caspase pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Studies indicate that it may cause G2/M phase arrest, preventing cancer cells from dividing.

Study 1: In Vivo Efficacy

A study conducted on a murine model bearing HL-60 xenografts demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with no significant adverse effects observed.

Study 2: Mechanistic Insights

Another investigation focused on the molecular pathways affected by the compound. Using Western blot analysis, researchers found that treatment with this compound led to increased expression of pro-apoptotic proteins (BAX and P53) and decreased levels of anti-apoptotic proteins (BCL-2).

Q & A

Q. What synthetic methodologies are recommended for preparing Propyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step synthesis approach is typically employed, starting with condensation reactions of substituted precursors. For example, refluxing 3-formyl-indole derivatives with aminothiazolones in acetic acid (Method A in ) can be adapted. Critical parameters include stoichiometric ratios (e.g., 1:1.1 molar ratio of aldehyde to amine), reaction time (3–5 hours), and recrystallization from DMF/acetic acid mixtures to achieve purity >95% . Similar protocols for isoindoline derivatives involve coupling aromatic esters with methylphenyl groups under reflux conditions, followed by column chromatography for isolation .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : Assign proton environments (e.g., methylphenyl protons at δ 2.3–2.5 ppm, ester carbonyls at δ 165–170 ppm).
  • X-ray Diffraction : Use SHELX programs for structure refinement and ORTEP-III for graphical visualization of bond lengths/angles .
  • Mass Spectrometry : Confirm molecular weight (e.g., C₁₈H₁₅NO₄: calculated 309.3 g/mol, observed 309.2 ± 0.1 g/mol).

Q. What are the key considerations for achieving high-purity recrystallization of this compound?

  • Methodological Answer : Optimize solvent polarity using mixtures like DMF/acetic acid () or ethanol/water. Monitor crystal growth under slow evaporation. Purity can be verified via HPLC (C18 column, acetonitrile/water gradient) with >99% peak area .

Advanced Research Questions

Q. How can computational methods like DFT resolve discrepancies between theoretical and experimental spectral data?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to simulate NMR/IR spectra. Compare with experimental data to identify conformational mismatches. For example, deviations in carbonyl stretching frequencies (calculated 1740 cm⁻¹ vs. observed 1725 cm⁻¹) may indicate solvent effects or crystal packing, requiring single-crystal XRD validation .

Q. What in silico strategies are effective for predicting the pharmacokinetic profile of this compound?

  • Methodological Answer : Use QSAR models to predict logP (e.g., 3.2 ± 0.2), permeability (Caco-2 assay simulations), and metabolic stability (CYP450 inhibition assays). Tools like SwissADME can estimate bioavailability (%F >70% if PSA <140 Ų). Cross-reference with analogs (e.g., ’s stilbene derivatives) to infer absorption trends .

Q. How should structure-activity relationship (SAR) studies be designed to explore bioactivity?

  • Methodological Answer : Synthesize derivatives with substituent variations (e.g., halogenation at position 5, ester chain modifications). Test in vitro against target enzymes (e.g., kinase inhibition assays) and correlate activity with steric/electronic parameters (Hammett constants, molecular volume). Use molecular docking (AutoDock Vina) to identify binding poses in active sites .

Q. What experimental approaches are recommended to assess potential toxicity?

  • Methodological Answer : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity (IC₅₀ >100 μM suggests low toxicity). For environmental impact, use Daphnia magna acute toxicity assays (EC₅₀) and EPI Suite predictions for biodegradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.